N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-16-5-10-22(17(2)13-16)28-23(20-14-32-15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)33(30,31)27-11-3-4-12-27/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKPQWOOHXHXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 396.51 g/mol |
| CAS Number | 921064-17-7 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can modulate the activity of cell surface receptors that play critical roles in cellular signaling.
- Gene Expression Regulation : It may influence transcription factors that regulate gene expression related to cell growth and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines, including leukemia and breast cancer models. The compound's ability to affect pathways such as the MAPK signaling cascade has been noted.
- Anti-inflammatory Properties : The sulfonamide moiety may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays have shown that the compound significantly inhibits the proliferation of cancer cells at micromolar concentrations. For instance, a study demonstrated a half-maximal inhibitory concentration (IC50) of approximately 1 µM against MV4-11 and MOLM13 leukemia cells .
- In Vivo Studies : Animal models have provided insights into the pharmacokinetics and efficacy of this compound. In xenograft models, treatment resulted in notable tumor size reduction compared to control groups .
- Mechanistic Studies : Western blot analyses have confirmed the downregulation of phospho-ERK1/2 and p-p70S6K levels in treated cells, indicating interference with key survival pathways in cancer cells.
Comparative Activity
A comparison of the biological activity of this compound with other compounds in its class reveals varying degrees of efficacy across different assays.
| Compound Name | IC50 (µM) | Targeted Cancer Type |
|---|---|---|
| N-(2-(2,4-dimethylphenyl)-... | 1.0 | Acute biphenotypic leukemia |
| AZD6244 | 0.3 | Acute monocytic leukemia |
| PD0325901 | 50 | BRAF mutant melanoma |
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data : The provided evidence lacks direct information on the target compound’s synthesis, bioactivity, or clinical relevance. Comparative analysis relies on structural extrapolation.
- The target’s thienopyrazole core may target distinct pathways.
4. Further studies are required to elucidate its specific applications and advantages over existing compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
